
3-Chlorophenylimidodisulfuryl dichloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chlorophenylimidodisulfuryl dichloride is a chemical compound with the molecular formula
C6H4Cl3NO4S2
and a molecular weight of 324.59 g/mol . This compound is known for its unique structure, which includes a chlorinated phenyl group and an imidodisulfuryl dichloride moiety. It is used in various chemical reactions and has applications in different fields of scientific research.Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chlorophenylimidodisulfuryl dichloride typically involves the reaction of 3-chlorophenylamine with sulfuryl chloride in the presence of a suitable solvent and catalyst. The reaction conditions often include:
Solvent: Dichloromethane or chloroform
Catalyst: Pyridine or triethylamine
Temperature: Room temperature to 50°C
Reaction Time: 2-4 hours
The reaction proceeds through the formation of an intermediate, which then reacts with sulfuryl chloride to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to higher efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
3-Chlorophenylimidodisulfuryl dichloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form sulfonyl derivatives.
Reduction Reactions: Reduction can lead to the formation of thiol derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like water or ethanol.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed
Substitution: Formation of 3-chlorophenyl derivatives with various functional groups.
Oxidation: Formation of sulfonyl chlorides or sulfonic acids.
Reduction: Formation of thiophenol derivatives.
Applications De Recherche Scientifique
3-Chlorophenylimidodisulfuryl dichloride has a wide range of applications in scientific research:
Biology: Employed in the modification of biomolecules for studying protein-sulfur interactions.
Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly in the synthesis of sulfonamide-based drugs.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mécanisme D'action
The mechanism by which 3-Chlorophenylimidodisulfuryl dichloride exerts its effects involves the interaction of its reactive chlorine atoms with nucleophilic sites on target molecules. This interaction leads to the formation of covalent bonds, resulting in the modification of the target molecule’s structure and function. The molecular targets often include amino groups, hydroxyl groups, and thiol groups, leading to the formation of sulfonamide, sulfonyl, and thiol derivatives.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Chlorophenylsulfonyl chloride
- 3-Chlorophenylthiourea
- 3-Chlorophenylisothiocyanate
Uniqueness
Compared to similar compounds, 3-Chlorophenylimidodisulfuryl dichloride is unique due to its dual sulfuryl chloride groups, which provide enhanced reactivity and versatility in chemical reactions
Propriétés
Numéro CAS |
633318-47-5 |
|---|---|
Formule moléculaire |
C6H4Cl3NO4S2 |
Poids moléculaire |
324.6 g/mol |
Nom IUPAC |
N-(3-chlorophenyl)-N-chlorosulfonylsulfamoyl chloride |
InChI |
InChI=1S/C6H4Cl3NO4S2/c7-5-2-1-3-6(4-5)10(15(8,11)12)16(9,13)14/h1-4H |
Clé InChI |
SUNHLFIDXGEQTP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)Cl)N(S(=O)(=O)Cl)S(=O)(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2,2,2-trichloro-1-(4-nitroanilino)ethyl]tetradecanamide](/img/structure/B11991643.png)
![2-fluoro-N-(2,2,2-trichloro-1-{[(2,5-dichloroanilino)carbothioyl]amino}ethyl)acetamide](/img/structure/B11991659.png)


methyl]benzamide](/img/structure/B11991675.png)



![13h-Benzo[g]indeno[1,2-b]quinoxalin-13-one](/img/structure/B11991697.png)
![7-[(4-Chlorophenyl)methyl]-3-methyl-8-methylsulfanylpurine-2,6-dione](/img/structure/B11991700.png)

![9-Bromo-5-(3-chlorophenyl)-2-(naphthalen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B11991710.png)
![2,2-dimethyl-N-[2,2,2-trichloro-1-({[(2,4-dimethylphenyl)amino]carbonothioyl}amino)ethyl]propanamide](/img/structure/B11991712.png)
![4-((E)-{[3-(trifluoromethyl)phenyl]imino}methyl)phenyl (2E)-3-(4-methylphenyl)-2-propenoate](/img/structure/B11991718.png)
